Product packaging for AAL Toxin TE2(Cat. No.:CAS No. 176590-38-8)

AAL Toxin TE2

Cat. No.: B3034446
CAS No.: 176590-38-8
M. Wt: 531.7 g/mol
InChI Key: QTIJREXVLUELSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification and Origin of AAL-Toxins as Secondary Metabolites

AAL toxins are classified as sphinganine (B43673) analog mycotoxins (SAMs) because their chemical structure mimics that of sphinganine, a precursor in sphingolipid biosynthesis. frontiersin.orgnih.gov They are considered secondary metabolites, which are organic compounds produced by fungi that are not directly involved in the normal growth, development, or reproduction of the organism.

The primary producers of AAL toxins are pathogenic strains of the fungus Alternaria alternata, specifically the pathotype Alternaria alternata f. sp. lycopersici, also identified as Alternaria arborescens. nih.govconicet.gov.arunb.br This fungus is the causal agent of Alternaria stem canker, a significant disease affecting tomato (Lycopersicon esculentum) plants. nih.govconicet.gov.ar The production of AAL toxins is a critical factor for the fungus's ability to cause disease and colonize susceptible tomato varieties. frontiersin.orgresearchgate.netpnas.org

The AAL-toxin group is comprised of five main types, designated TA, TB, TC, TD, and TE, with each type consisting of two structural isomers. nih.govconicet.gov.arunb.br AAL Toxin TE2 is a specific regioisomer within the TE class. nih.govchemfaces.com Structurally, AAL Toxin TE is the N-acetylated form of AAL Toxin TC. unb.brchemfaces.com The various congeners differ in their relative toxicity; the toxicity of the TE form is reported to be over 100 times lower than that of the most active congener, TA. nih.govunb.br

Toxin FamilyDescriptionRelative Toxicity Comparison
AAL Toxin TAConsidered the most active and highly produced AAL-toxin. frontiersin.orgHighest
AAL Toxin TBStructurally similar to TA but lacks a hydroxyl group at the C5 position. unb.brLower than TA
AAL Toxin TCLacks hydroxyl groups at the C4 and C5 positions compared to TA. unb.brLower than TA, but higher than TD and TE. nih.gov
AAL Toxin TDThe N-acetylated form of TB. unb.brOver 100 times lower than TA. nih.govunb.br
AAL Toxin TEThe N-acetylated form of TC. unb.brchemfaces.comOver 100 times lower than TA. nih.govunb.br

Broader Context of Host-Specific Phytotoxins (HSTs) and Non-Host-Selective Toxins (NHSTs)

Phytotoxins produced by Alternaria species are generally categorized into two main groups: host-specific toxins (HSTs) and non-host-selective toxins (NHSTs). frontiersin.orgnih.govdntb.gov.ua

Host-Specific Toxins (HSTs): These toxins are toxic only to the specific host plants of the fungus that produces them and are often primary determinants of the pathogen's disease-causing ability and host range. frontiersin.orgnih.govmdpi.com

Non-Host-Selective Toxins (NHSTs): These compounds are toxic to a broad range of plant species, not limited to the host of the producing fungus. nih.gov

AAL-toxins are frequently categorized as HSTs because their production is essential for the pathogenesis of A. alternata f. sp. lycopersici on susceptible tomato cultivars. biorxiv.orgwalshmedicalmedia.comfrontiersin.org However, research has shown that AAL-toxins can also affect other plants, including at least 25 species within the solanaceous family and various weeds, while crops like maize and wheat remain tolerant. nih.gov This broadens their activity range beyond a single host, though their role as a primary pathogenicity factor remains most clearly defined in the tomato pathosystem. nih.gov

Occurrence and Distribution in Agricultural Commodities

AAL toxins, including the TE2 congener, have been identified as contaminants in various agricultural products, particularly in fruits showing signs of fungal infection.

Recent analytical studies have confirmed the presence of this compound in several types of infected fruits. It has been detected at high relative abundance in the juice of mummified blood oranges and has also been identified as a prevalent toxin in symptomatic pomegranate fruits. researchgate.netbiorxiv.orgmdpi.com

Fruit VarietyCondition of FruitToxin DetectedReference
Blood OrangeMummifiedThis compound researchgate.netbiorxiv.orgmdpi.com
Pomegranate (cv. 'Wonderful')Symptomatic (showing disease)This compound researchgate.net

The most well-documented prevalence of AAL toxins is within the tomato plant-pathogen system. frontiersin.org The toxins are key chemical determinants of the Alternaria stem canker disease. unb.br The susceptibility or resistance of tomato plants to the disease is directly linked to their sensitivity to the AAL-toxin. frontiersin.org This sensitivity is controlled by a single genetic locus, known as Asc-1. frontiersin.orgwalshmedicalmedia.com Tomato cultivars that are homozygous recessive (asc/asc) are sensitive to the toxin and thus susceptible to the disease, while those with at least one dominant allele (Asc/-) are insensitive and resistant. pnas.org

Historical Perspectives on AAL-Toxin Discovery and Characterization

The investigation into the chemical agents responsible for Alternaria stem canker of tomato, a disease first described in 1975, led to the initial isolation of AAL toxins. chemicalbook.com In 1981, the first AAL toxins, designated TA and TB, were isolated and characterized from liquid cultures of Alternaria alternata f. sp. lycopersici. unb.brchemicalbook.com These compounds were identified as the chemical determinants of the disease. unb.br

Further research into the secondary metabolites produced by this fungus resulted in the isolation and characterization of three additional pairs of regioisomeric AAL toxins in 1994: TC, TD, and TE. unb.brchemfaces.com Through spectroscopic analysis, it was determined that AAL toxin TE is the N-acetylated form of AAL toxin TC. unb.brchemfaces.com This characterization also confirmed that all five pairs of these toxins are naturally produced by the fungus. unb.brchemfaces.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H49NO9 B3034446 AAL Toxin TE2 CAS No. 176590-38-8

Properties

IUPAC Name

2-[2-(17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H49NO9/c1-5-19(3)26(37-25(34)16-21(27(35)36)15-24(32)33)23(31)14-18(2)12-10-8-6-7-9-11-13-22(30)17-28-20(4)29/h18-19,21-23,26,30-31H,5-17H2,1-4H3,(H,28,29)(H,32,33)(H,35,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIJREXVLUELSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(C)CCCCCCCCC(CNC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Characteristics and Structural Analogies of Aal Toxins

Core Structural Features of AAL-Toxin Congeners

The fundamental structure of AAL-toxin congeners consists of a 17-carbon aminopolyol chain. This backbone is esterified with a propane-1,2,3-tricarboxylic acid (PTCA) group. The specific arrangement and stereochemistry of hydroxyl groups, along with the presence of methyl groups, define the various forms within the AAL-toxin family. These molecules are structurally analogous to sphingosine (B13886) and sphinganine (B43673), the essential building blocks of sphingolipids, which play crucial roles in cell signaling and membrane structure mdpi.comfrontiersin.orgacs.orgoup.com.

Structural Relationships to Sphinganine Analog Mycotoxins (SAMs)

AAL toxins are classified as Sphinganine Analog Mycotoxins (SAMs) due to their structural resemblance to sphinganine, the saturated precursor of sphingosine mdpi.comnih.govpnas.org. This class of mycotoxins is known to interfere with sphingolipid metabolism by inhibiting enzymes like ceramide synthase, leading to disruptions in cellular homeostasis and programmed cell death in various organisms acs.orgnih.govcdnsciencepub.comontosight.ai.

AAL toxins share significant structural and functional similarities with fumonisins, another prominent group of SAMs produced by Fusarium species mdpi.comacs.orgoup.com. Both toxin families are characterized by an aminopolyol backbone that mimics sphingoid bases. However, a key structural distinction lies in the number of PTCA side chains attached to the backbone: AAL toxins typically possess one PTCA moiety, whereas fumonisins are characterized by two PTCA side chains mdpi.comacs.orgoup.com. Despite these differences, both AAL toxins and fumonisins exhibit comparable phytotoxicity and inhibitory effects on ceramide synthase oup.com.

Regioisomeric and Acetylated Forms within the AAL-Toxin Family (TA, TB, TC, TD, TE)

The AAL-toxin family is comprised of several congeners, primarily categorized into five pairs: TA, TB, TC, TD, and TE. These pairs are defined by variations in hydroxylation patterns and acetylation of the backbone. Furthermore, each congener exists as two regioisomers, differing in the position of esterification of the PTCA side chain, typically at the C-13 or C-14 position of the aminopolyol backbone mdpi.comunb.br.

AAL Toxin TA: Represents the primary form of the AAL toxins. It features hydroxyl groups at the C-4 and C-5 positions of the backbone unb.briastate.edu.

AAL Toxin TB: Structurally similar to TA, but it lacks a hydroxyl group at the C-5 position unb.briastate.eduvulcanchem.com.

AAL Toxin TC: Differs from TA by the absence of hydroxyl groups at both the C-4 and C-5 positions unb.briastate.edu.

AAL Toxin TD: This congener is the N-acetylated derivative of AAL Toxin TB unb.briastate.edunih.gov.

AAL Toxin TE: This congener is the N-acetylated derivative of AAL Toxin TC unb.briastate.edunih.govresearchgate.net.

AAL Toxin TE2 is a specific congener within the TE family. It is characterized by the molecular formula C₂₇H₄₉NO₉ and a molecular weight of approximately 531.7 g/mol ebiohippo.comchemicalbook.com. As a member of the TE group, it represents an acetylated form derived from a TC regioisomer.

The relative toxicity of these congeners can vary significantly, with TA and TB generally exhibiting higher toxicity compared to TC, TD, and TE unb.brnih.gov.

Data Tables

FeatureAAL-ToxinsFumonisins
Classification Sphinganine Analog Mycotoxins (SAMs)Sphinganine Analog Mycotoxins (SAMs)
Structural Analogy Resemble sphingosine and sphinganineResemble sphingosine and sphinganine
PTCA Side Chains OneTwo
Backbone 1-amino-11,15-dimethylheptadeca-2,4,5,13,14-pentolSimilar aminopolyol backbone
Primary Producing Fungi Alternaria alternata f. sp. lycopersiciFusarium species (e.g., F. moniliforme)
Key Biological Activity Inhibition of ceramide synthase, induction of PCDInhibition of ceramide synthase, induction of PCD
AAL-Toxin CongenerPrimary Structural Variation (relative to TA)Acetylated FormRegioisomers PresentMolecular Formula (TE2)Molecular Weight (TE2)
TA Hydroxyl groups at C-4 and C-5NoYes (C-13/C-14)N/AN/A
TB Lacks C-5 hydroxylNoYes (C-13/C-14)N/AN/A
TC Lacks C-4 and C-5 hydroxylsNoYes (C-13/C-14)N/AN/A
TD Acetylated derivative of TBYesYes (C-13/C-14)N/AN/A
TE Acetylated derivative of TCYesYes (C-13/C-14)N/AN/A
TE2 Specific congener of TE (acetylated TC regioisomer)YesYes (implied)C₂₇H₄₉NO₉~531.7 g/mol

Compound Name Table:

this compound

Fumonisin B1 (FB1)

Fumonisin B2 (FB2)

Sphingosine

Sphinganine

Phytosphingosine

Biosynthesis and Genetic Regulation of Aal Toxin Te2

Biosynthetic Pathway Elucidation and Precursor Incorporation

The structural backbone of AAL-toxin TE2 is assembled from simple metabolic precursors, with key components being incorporated through a polyketide synthesis pathway.

Studies utilizing labeled precursors have demonstrated that glycine (B1666218) and the methyl group of methionine are directly incorporated into the AAL-toxin molecule. mdpi.com These findings indicate that these amino acids serve as fundamental building blocks for the toxin's structure. The aminopentol (B8107646) backbone of the AAL-toxins is synthesized by a polyketide synthase, which is then further modified by other enzymes. researchgate.net

The origin of the oxygen atoms within the AAL-toxin structure has also been investigated. The oxygen atoms of the tricarboxylic acid moieties are derived from water (H₂O). mdpi.com In contrast, the hydroxyl groups present on the lipid backbone of the AAL-toxins are derived from molecular oxygen (O₂). mdpi.com

Identification and Characterization of Biosynthetic Gene Clusters

The genes responsible for AAL-toxin biosynthesis are organized into a cluster, a common feature for secondary metabolite production in fungi. This cluster, referred to as the ALT gene cluster, has been identified and characterized, revealing a suite of genes encoding the necessary enzymes for toxin production. mdpi.comresearchgate.net The ALT cluster encompasses a genomic region of approximately 120-kb and contains at least 13 genes involved in AAL-toxin biosynthesis. mdpi.com

A central gene in the AAL-toxin biosynthetic pathway is ALT1, which encodes a type I polyketide synthase (PKS). mdpi.comnih.gov This multifunctional enzyme is responsible for the initial assembly of the toxin's polyketide backbone. researchgate.net The ALT1 protein contains several domains, including α-ketoacyl synthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (MT), β-ketoacyl reductase (KR), enoyl reductase (ER), and acyl carrier protein (ACP). mdpi.com The function of ALT1 has been confirmed through genetic complementation studies. For instance, ALT1 was able to restore fumonisin production in a FUM1-disrupted mutant of Fusarium verticillioides, highlighting the functional similarity between the AAL-toxin and fumonisin biosynthetic pathways. researchgate.netnih.govresearchgate.net

In addition to ALT1, several other genes within the ALT cluster have been identified and their putative functions assigned based on homology to other known biosynthetic genes. mdpi.com These include:

ALT2 : Encodes a cytochrome P450 monooxygenase, likely involved in oxidation reactions during the modification of the polyketide backbone. mdpi.com

ALT3 : Encodes an aminotransferase, which is presumably responsible for the addition of an amino group to the molecule. mdpi.com

ALT6 : Encodes a short-chain dehydrogenase/reductase, suggesting a role in reduction steps of the biosynthesis. mdpi.com

ALT13 : Encodes a Zn(II)2Cys6 transcription factor, which likely plays a regulatory role in the expression of the other ALT genes. mdpi.com

Table 1: Characterized Genes in the AAL-Toxin Biosynthetic Cluster

Gene Name Encoded Protein/Enzyme Putative Function in Biosynthesis
ALT1 Polyketide Synthase (PKS) Type I Assembly of the aminopentol backbone. mdpi.comresearchgate.net
ALT2 Cytochrome P450 Monooxygenase Oxidation reactions. mdpi.com
ALT3 Aminotransferase Addition of an amino group. mdpi.com
ALT6 Short-chain Dehydrogenase/Reductase Reduction reactions. mdpi.com
ALT13 Zn(II)2Cys6 Transcription Factor Regulation of gene expression. mdpi.com

Chromosomal Localization of AAL-Toxin Biosynthesis Genes

A notable feature of the AAL-toxin biosynthesis genes is their location within the fungal genome. The ALT gene cluster resides on a small, conditionally dispensable chromosome (CDC) of approximately 1.0 Mb. mdpi.comresearchgate.netnih.gov These CDCs are not essential for the normal growth of the fungus but carry genes that can confer a selective advantage in specific environments, such as the ability to produce host-specific toxins and cause disease. researchgate.netnih.govnih.gov The presence of the ALT1 gene on this CDC is exclusive to pathogenic, AAL-toxin-producing strains of A. alternata. nih.gov The fact that the entire gene cluster for a host-specific toxin is located on a CDC has led to the hypothesis that these chromosomes can be transferred horizontally between different fungal strains, potentially leading to the emergence of new pathogenic variants. nih.gov

Transcriptional and Epigenetic Regulation of AAL-Toxin Gene Expression

The biosynthesis of AAL-toxin TE2, a secondary metabolite produced by the tomato pathotype of Alternaria alternata, is a tightly controlled process governed by a complex interplay of genetic and epigenetic mechanisms. The expression of the genes responsible for AAL-toxin production, located within the ALT gene cluster, is not constitutive but is instead modulated by specific regulatory elements and broader cellular networks. This regulation ensures that the toxin is produced under conditions that are advantageous for the fungus, such as during host colonization.

Role of Pathway-Specific Regulators

The concept of pathway-specific regulation is well-established for many fungal secondary metabolite gene clusters. This typically involves a regulatory gene located within the cluster itself, which encodes a transcription factor responsible for activating the expression of the other biosynthetic genes in the cluster. For instance, the biosynthesis of AK-toxin in the Japanese pear pathotype of A. alternata is controlled by the pathway-specific transcription factor AKTR, which contains a Zn(II)2Cys6 binuclear cluster DNA-binding domain. nih.gov Similarly, the regulation of ACT-toxin in the tangerine pathotype involves the transcription regulator ACTR. nih.gov

While a dedicated pathway-specific transcription factor analogous to AKTR or ACTR has not been definitively characterized for the AAL-toxin TE2 biosynthetic cluster, the presence of such a regulator is highly probable. The ALT gene cluster, which directs the synthesis of AAL-toxins, contains several genes with predicted regulatory functions. researchgate.net For example, within the homologous fumonisin (FUM) gene cluster in Fusarium verticillioides, the FUM21 gene encodes a Zn(II)2Cys6 transcription factor that acts as a pathway-specific activator. mdpi.com Given the significant homology between the ALT and FUM gene clusters, it is plausible that a homologous gene within the ALT cluster performs a similar function for AAL-toxin biosynthesis. researchgate.net Further research, such as targeted gene knockout studies within the ALT cluster, is necessary to precisely identify and characterize the pathway-specific regulator(s) of AAL-toxin TE2 production.

One gene of interest within the ALT cluster is ALT7, a putative acyl-CoA-dependent ceramide synthase. researchgate.net While its primary predicted function is in self-tolerance to the toxin, its location within the cluster suggests a potential coordinated regulatory mechanism with the biosynthetic genes. researchgate.net The core biosynthetic gene, ALT1, which encodes a polyketide synthase, is a key target for regulation. mdpi.com The expression of ALT1 is essential for initiating the synthesis of the aminopentol backbone of the AAL-toxin molecule. researchgate.net

GenePutative Function in AAL-Toxin Biosynthesis & RegulationHomolog in Fumonisin Cluster
ALT1 Polyketide Synthase (initiates backbone synthesis)FUM1
ALT7 Acyl-CoA-dependent ceramide synthase (potential self-tolerance)FUM7 homolog
Putative TF Pathway-specific transcriptional activationFUM21

This table is based on homology and predictive studies; direct experimental evidence for the function of all listed genes in AAL-toxin TE2 biosynthesis is still emerging.

Molecular Mechanisms of Action in Plant Pathogen Interactions

Disruption of Sphingolipid Metabolism

The principal mode of action for AAL toxins, including the TE2 variant, is the targeted disruption of sphingolipid metabolism. up.ac.za Sphingolipids are essential structural components of cell membranes and are involved in various signaling processes that regulate cell fate. up.ac.zanih.gov The toxin's structural similarity to sphingoid bases is the key to its ability to interfere with this vital pathway. mdpi.commdpi.com

Competitive Inhibition of Ceramide Synthase (Sphinganine N-Acyltransferase)

AAL toxins are structurally analogous to sphinganine (B43673) and phytosphingosine, which are the backbone precursors of sphingolipids. mdpi.commdpi.com This structural mimicry allows them to act as potent competitive inhibitors of the enzyme ceramide synthase (also known as sphinganine N-acyltransferase). up.ac.zanih.govnih.gov This enzyme, located in the endoplasmic reticulum, catalyzes the N-acylation of a sphingoid base, a crucial step in the formation of ceramides (B1148491). nih.govnih.gov By binding to the enzyme, the AAL toxin blocks its ability to convert free sphingoid bases into more complex and functional ceramides. mdpi.comnih.gov This inhibition is a primary biochemical lesion responsible for the toxin's phytotoxic effects. nih.govnih.gov

Accumulation of Free Sphingoid Bases and Downstream Signaling

The inhibition of ceramide synthase leads to a significant metabolic imbalance. While the synthesis of complex sphingolipids is depleted, their precursors—free long-chain sphingoid bases such as sphinganine and phytosphingosine—accumulate to toxic levels within the plant tissue. mdpi.comnih.govnih.gov This accumulation is a hallmark of AAL-toxin exposure in sensitive plants. nih.goviastate.edu For instance, treatment of susceptible tomato tissues with AAL-toxin resulted in a dramatic increase in free sphinganine and phytosphingosine. iastate.edu

These accumulated free sphingoid bases are not inert; they are bioactive molecules that can act as second messengers, triggering downstream signaling pathways that culminate in programmed cell death (PCD). mdpi.commdpi.comnih.gov The disruption of the delicate balance of sphingolipid metabolism is therefore a direct cause of the necrotic lesions and cell death observed in susceptible plants. mdpi.comnih.gov

Table 1: AAL-Toxin Induced Accumulation of Free Sphingoid Bases in Plant Tissues An interactive table detailing the observed increase in sphingoid base levels upon exposure to AAL-Toxin.

Plant System Toxin Sphingoid Base Fold Increase vs. Control Reference
Duckweed AAL-Toxin Phytosphingosine 45-fold iastate.edu
Duckweed AAL-Toxin Sphinganine 129-fold iastate.edu
Tomato Plants AAL-Toxin Phytosphingosine Markedly elevated nih.goviastate.edu
Tomato Plants AAL-Toxin Sphinganine Markedly elevated nih.goviastate.edu
Tobacco Callus AAL-Toxin Phytosphingosine Markedly elevated iastate.edu
Tobacco Callus AAL-Toxin Sphinganine Markedly elevated iastate.edu

Interference with Pyrimidine (B1678525) Metabolism

Modulation of Aspartate Carbamoyl (B1232498) Transferase (ACTase) Activity

AAL-toxin has been shown to modulate the activity of aspartate carbamoyltransferase (ACTase, EC 2.1.3.2), a key regulatory enzyme in the pyrimidine biosynthetic pathway. nih.govapsnet.org This enzyme catalyzes the condensation of aspartate and carbamoyl phosphate (B84403) to form N-carbamoyl-L-aspartate, a foundational step in producing pyrimidines for RNA and DNA synthesis. up.ac.zaebi.ac.uk

Research indicates that the AAL-toxin binds to an allosteric site on the ACTase enzyme. up.ac.za This binding leads to a conformational change that enhances the enzyme's sensitivity to its natural feedback inhibitors, such as UMP (uridine monophosphate). up.ac.za A synergistic interaction occurs between the AAL-toxin and UMP, leading to a much stronger inhibition of ACTase activity than would occur with the feedback inhibitor alone. up.ac.za However, it is worth noting that some studies using suspension-cultured tomato cells did not find evidence to support the theory that AAL toxins inhibit ACTase, suggesting the effect may be conditional. apsnet.org

Cellular and Subcellular Sites of AAL-Toxin Activity

The primary site of action for AAL-toxin's effect on sphingolipid metabolism is the endoplasmic reticulum, where ceramide synthase is located. nih.gov However, the consequences of its activity are observed throughout the cell.

Mitochondrial Effects and Cellular Respiration

While some toxins produced by other Alternaria species are known to directly target mitochondria, the evidence for a direct primary effect of AAL toxins on these organelles is not supported. nih.govnih.gov Studies using suspension cultures of tomato cells found that growth-inhibitory concentrations of AAL toxin did not inhibit cellular respiration or the uptake of pyruvate. apsnet.org This suggests that mitochondrial respiration is not a primary target of AAL-toxin. The programmed cell death induced by the disruption of sphingolipid metabolism is the more likely cause of eventual mitochondrial dysfunction, rather than a direct toxic effect on the mitochondria themselves. mdpi.com

Impact on Phospholipid Pathways

AAL toxins exert their primary toxic effect by disrupting sphingolipid metabolism, a critical component of phospholipid pathways. Structurally, they are analogs of sphinganine and phytosphingosine, which allows them to act as competitive inhibitors of the enzyme ceramide synthase. This enzyme is pivotal for the de novo synthesis of ceramides, as it catalyzes the acylation of long-chain sphingoid bases like sphinganine.

The inhibition of ceramide synthase by AAL toxins leads to two major consequences:

A marked reduction in the synthesis of complex ceramides and other downstream sphingolipids.

A significant accumulation of free sphingoid base precursors, particularly sphinganine and phytosphingosine, within the plant cells.

This disruption creates a critical imbalance in sphingolipid homeostasis, which is fundamental to triggering cell death. Further evidence of interference in phospholipid pathways comes from studies using radiolabeled precursors. When susceptible tomato leaf disks are treated with AAL toxins, there is a pronounced inhibition of the incorporation of labeled ethanolamine (B43304) (EA) into phosphatidylethanolamine (B1630911) (PtdEA), suggesting that enzymes within this specific pathway are a biochemical target. The accumulation of these free sphingoid bases is not merely a metabolic byproduct but acts as a potent second messenger, initiating the signal transduction cascades that lead to programmed cell death.

Table 1: Key Molecules in AAL Toxin's Impact on Phospholipid Pathways

MoleculeRole/FunctionEffect of AAL ToxinReference
Ceramide SynthaseEnzyme that synthesizes ceramides from sphingoid bases.Competitively inhibited.
Sphinganine / PhytosphingosineSphingoid base precursors to ceramides.Accumulate in cells due to blocked conversion.
CeramidesComplex sphingolipids crucial for membrane structure and signaling.Synthesis is suppressed.
Ethanolamine (EA)Precursor for phosphatidylethanolamine.Accumulates in cells.
Phosphatidylethanolamine (PtdEA)A major class of phospholipids (B1166683) in cell membranes.Synthesis from ethanolamine is inhibited.

Chloroplast-Associated Target Sites

While the primary mechanism of AAL toxin action is the disruption of sphingolipid biosynthesis, research has explored other potential cellular targets. The effects of the toxin are observed in various organelles, including the plasma membrane, mitochondria, and chloroplasts. A significant hypothesis has pointed towards a chloroplast-associated target.

The enzyme aspartate carbamoyl transferase (ACTase), which is involved in pyrimidine metabolism, was postulated as a cellular target site for AAL toxins. Crucially, in many plant species, ACTase is located within the chloroplasts. This localization could explain the severe necrotic symptoms, such as lesions, that are predominantly observed in leaves, as these organs contain a high density of mature chloroplasts.

However, the role of ACTase as the primary target remains uncertain, and some studies have failed to confirm this interaction experimentally. Electron microscopy studies have also revealed structural damage to mitochondria in toxin-treated leaves, indicating that multiple organelles may be affected. Therefore, while chloroplasts are implicated as a potential site of action, possibly via ACTase inhibition, the precise molecular target within this organelle is not definitively established.

Table 2: Potential Cellular Target Sites of AAL Toxin

Potential Target SiteOrganellePostulated Function/EffectReference
Ceramide SynthaseEndoplasmic ReticulumInhibition of sphingolipid biosynthesis.
Aspartate Carbamoyl Transferase (ACTase)ChloroplastPostulated inhibition, disrupting pyrimidine metabolism.
MitochondriaMitochondrionObserved structural damage and functional effects.

Induction of Programmed Cell Death (PCD) and Apoptotic-like Responses

AAL toxins are potent inducers of

Host Pathogen Interactions and Plant Disease Etiology Mediated by Aal Toxin Te2

AAL-Toxins as Virulence Factors in Alternaria alternata Pathogenesis

AAL-toxins are classified as host-specific toxins (HSTs) because their phytotoxic effects are primarily observed in specific host plants that are susceptible to the producing pathogen, Alternaria alternata f. sp. lycopersici nih.govfrontiersin.orgoup.com. These toxins are essential for the pathogen's ability to colonize host tissues and cause disease nih.govnih.gov. Structurally, AAL-toxins are related to fumonisins, sharing similarities that lead them to be grouped as sphinganine-analog mycotoxins (SAMs) nih.govfrontiersin.orgnih.govoup.comresearchgate.net. Their primary mode of action involves the inhibition of sphingolipid biosynthesis, a critical pathway for cell membrane integrity and function. This disruption can lead to programmed cell death (PCD) in susceptible host cells, manifesting as necrotic lesions nih.govfrontiersin.orgnih.govfrontiersin.org. The presence and activity of AAL-toxins are directly correlated with the virulence of A. alternata f. sp. lycopersici; strains deficient in toxin production are typically non-pathogenic nih.gov.

Role in Alternaria Stem Canker Disease of Tomato (Lycopersicon esculentum)

In tomato, AAL-toxins are the primary determinants of pathogenicity for Alternaria alternata f. sp. lycopersici, causing the characteristic Alternaria stem canker disease psu.eduunb.brwikipedia.org. The toxins elicit severe necrosis in the leaf tissues, particularly between the veins, and are responsible for the formation of dark brown cankers on stems psu.eduwikipedia.org. The severity of these symptoms directly correlates with the sensitivity of the tomato genotype to the AAL-toxins psu.eduunb.br. The ability of the pathogen to infect leaves, stems, and green fruit is restricted to tomato genotypes that are sensitive to these toxins unb.br.

Mechanisms of Host Specificity and Disease Susceptibility

Host specificity in the interaction between A. alternata f. sp. lycopersici and tomato is fundamentally mediated by the differential sensitivity of tomato genotypes to AAL-toxins psu.edunih.govunb.broup.com. The pathogen produces these toxins to overcome host defenses and establish infection. Susceptible tomato cultivars possess cellular mechanisms or components that are highly sensitive to AAL-toxins, leading to disease development. Conversely, resistant cultivars exhibit insensitivity or tolerance to the toxins, thereby preventing or limiting disease progression psu.eduunb.brnih.gov.

Genetic Basis of Host Recognition and Resistance (e.g., Asc gene locus)

In tomato, the genetic basis for sensitivity and resistance to AAL-toxins, and consequently to A. alternata f. sp. lycopersici, is primarily controlled by a single gene locus known as the Asc (Alternaria stem canker resistance) locus, located on chromosome 3L nih.govunb.brfrontiersin.orgnih.govnih.govpnas.orgresearchgate.net. Susceptibility to the disease is associated with the homozygous recessive genotype (asc/asc), which confers sensitivity to AAL-toxins. Resistance is conferred by the dominant Asc allele, making plants homozygous (Asc/Asc) or heterozygous (Asc/asc) for this locus insensitive or less sensitive to the toxins unb.brpnas.orgresearchgate.net. The Asc gene is thought to encode a host recognition factor nih.gov.

Differential Sensitivity Across Plant Genotypes and Tissues

The sensitivity of tomato plants to AAL-toxins is not uniform across all genotypes or plant tissues.

Genotypic Differences: Tomato lines homozygous for the asc allele are highly sensitive to AAL-toxins, whereas lines homozygous for the Asc allele are insensitive psu.edupnas.orgresearchgate.net. Heterozygous (Asc/asc) plants exhibit an intermediate level of sensitivity psu.edupnas.org. This differential sensitivity is crucial for distinguishing susceptible from resistant cultivars psu.eduunb.br.

Tissue-Specific Sensitivity: Studies have revealed that sensitivity to AAL-toxins can vary depending on the plant tissue and its level of differentiation psu.edunih.govrug.nl.

Leaves: Susceptible tomato leaves exhibit severe necrosis upon AAL-toxin exposure, while resistant leaves show no such symptoms psu.edu.

Roots and Pollen: While AAL-toxins also inhibit root growth and pollen development, the differences in sensitivity between susceptible and resistant genotypes are less pronounced in these tissues compared to leaves, being at least 20 times less than in leaves psu.edurug.nl. Pollen from susceptible genotypes can be more sensitive, but only at higher toxin concentrations rug.nl.

Cellular Levels: At the cellular level, including calli, suspension cells, and protoplasts, AAL-toxins generally inhibit growth in both susceptible and resistant genotypes. However, significant differences in sensitivity between these genotypes are often not observed at these undifferentiated stages psu.edu. This suggests that the mechanisms conferring resistance or sensitivity are more pronounced in differentiated tissues like leaves.

Non-Host Sensitivity: Species outside the natural host range of A. alternata f. sp. lycopersici, such as certain Nicotiana species, generally display very low sensitivity or complete resistance to AAL-toxins, even if they possess candidate Asc gene homologs nih.govapsnet.org. This indicates that resistance in non-host species may involve mechanisms beyond simple insensitivity to the toxin, or that the specific cellular target site for AAL-toxins is absent or non-functional in these species nih.gov.

Plant Tissue/GenotypeSensitivity to AAL-ToxinsManifestationReference
Leaves
Susceptible (asc/asc)HighSevere necrosis psu.edu
Resistant (Asc/Asc)Low/InsensitiveNo necrosis observed psu.edu
Roots
Susceptible (asc/asc)ModerateInhibition of growth (less sensitive than leaves) psu.edu
Resistant (Asc/Asc)LowInhibition of growth (less sensitive than leaves, difference less pronounced than in leaves) psu.edu
Pollen
Susceptible (asc/asc)ModerateMore sensitive than resistant pollen, but requires higher concentrations rug.nl
Resistant (Asc/Asc)LowLess sensitive than susceptible pollen rug.nl
Calli/Suspension Cells/Protoplasts
Susceptible (asc/asc)LowInhibition of growth, but differences with resistant genotypes are minimal psu.edu
Resistant (Asc/Asc)LowInhibition of growth, but differences with susceptible genotypes are minimal psu.edu
Nicotiana spp. (Non-host) Very Low/InsensitiveMinimal or no effects observed nih.govapsnet.org

Toxin Production Dynamics and Pathogen Virulence in planta

AAL-toxins are considered critical virulence factors for Alternaria alternata f. sp. lycopersici, directly contributing to the pathogen's ability to infect and cause disease in susceptible tomato plants nih.govfrontiersin.orgnih.gov. The secretion of AAL-toxins by the fungus is a prerequisite for successful colonization of healthy tomato leaves; toxin-deficient mutants are unable to cause disease symptoms nih.gov. While the precise temporal dynamics of toxin production in planta are complex and influenced by host-pathogen interactions, the presence of these toxins is directly linked to the establishment and progression of the stem canker disease. The genes responsible for AAL-toxin biosynthesis, such as the ALT1 gene encoding a polyketide synthase (PKS), are located on conditionally dispensable chromosomes (CDCs) asm.orgnih.gov.

Impact on Fruit Decay and Post-Harvest Pathogenesis

While the primary focus of AAL-toxin research has been on vegetative tissues and stem canker development, Alternaria species are also significant agents of post-harvest diseases in various crops frontiersin.orgfrontiersin.org. Although direct evidence specifically linking AAL Toxin TE2 to fruit decay in tomato is less emphasized in the reviewed literature compared to its role in stem canker, Alternaria alternata strains are known to infect tomato fruit, causing necrotic lesions and making them inedible wikipedia.org. Furthermore, recent studies have detected AAL-toxins, including this compound, in symptomatic pomegranate fruits infected by A. alternata, suggesting a potential role in post-harvest pathogenesis and fruit spoilage in other crops as well unict.it.

Compound Names:

this compound

AAL-toxins (general)

AAL-toxin TA

AAL-toxin TB

AAL-toxin TC

AAL-toxin TD

Alternaria alternata

Alternaria alternata f. sp. lycopersici

Lycopersicon esculentum (Tomato)

Asc gene locus (Asc, asc)

Sphinganine-analog mycotoxins (SAMs)

Fumonisin B1 (FB1)

Aspartate carbamoyl (B1232498) transferase (ACTase)

Nicotiana species

AM-toxin

AK-toxin

AF-toxin

ACRL-toxin

ACT-toxin

Tenuazonic acid (TeA)

Tentoxin

Brefeldin A

Zinniol

Maculosin

Destuxin A, B

AS-toxin I

AB-toxin

HC-toxin

ABR-toxin

AP-toxin

Altenuene (ALT)

Alternariol (AOH)

Alternariol monomethyl ether (AME)

Altersolanol A

Altenusin (ALN)

Alternethanoxin A

Plant Resistance Mechanisms and Fungal Detoxification Strategies

Genetic and Physiological Basis of AAL-Toxin Resistance in Host Plants

Resistance to AAL toxins in host plants is not based on detoxification of the molecule but rather on a specific genetic trait that alters the toxin's target site, rendering the plant insensitive to its effects. The primary physiological effect of AAL toxins is the induction of programmed cell death (PCD) by disrupting sphingolipid metabolism. nih.gov

The genetic foundation of this resistance in tomato (Solanum lycopersicum) is the Asc-1 gene. nih.gov Plants possessing at least one dominant allele of this gene (Asc/Asc or Asc/asc) exhibit resistance. The Asc-1 gene is a homolog of the yeast longevity assurance gene LAG1 and encodes a crucial enzyme, ceramide synthase. nih.gov This enzyme is the direct target of AAL toxins. In susceptible tomato genotypes (asc/asc), the toxin inhibits ceramide synthase, leading to an accumulation of toxic free sphingoid base precursors and triggering the cell death cascade. nih.gov The protein encoded by the resistant Asc-1 allele, however, is able to continue functioning in the presence of the toxin, preventing the disruption of sphingolipid biosynthesis and thereby averting PCD. A homologous gene, LOH2, confers similar resistance in Arabidopsis thaliana. nih.gov

Gene NameOrganismFunctionRole in Resistance
Asc-1 Tomato (Solanum lycopersicum)Encodes a ceramide synthaseThe dominant allele confers resistance by preventing AAL-toxin from inhibiting sphingolipid biosynthesis.
LOH2 Arabidopsis thalianaHomolog of yeast LAG1Confers resistance to AAL-toxin.

Correlation of Resistance with Plant Differentiation Levels

The resistance or susceptibility conferred by the plant's genotype is generally expressed throughout the organism's life cycle. However, AAL toxins have demonstrated potent inhibitory effects on various developing and undifferentiated plant tissues in vitro. Research has shown that AAL toxins can inhibit the development of calli (undifferentiated plant cell masses), pollen, roots, and shoots. mdpi.com

This sensitivity of undifferentiated and developing tissues highlights the fundamental importance of the sphingolipid biosynthetic pathway, which the toxin targets, in cell growth and differentiation. The application of AAL toxins to in vitro grown calli or embryos is a recognized method for screening for resistance, confirming that the Asc-1 gene-based resistance mechanism is functional even at these early and undifferentiated stages of plant development.

Fungal Detoxification of Plant Defense Compounds

While producing toxins to overcome host defenses, fungi are also equipped with mechanisms to protect themselves from their own toxic metabolites and from antimicrobial compounds (phytoalexins) produced by the host plant. These strategies can involve metabolic modification of the toxic compounds or their active removal from the fungal cell.

Metabolic Modification of AAL-Toxin Congeners (e.g., Acetylation of TC to TE)

The AAL toxins comprise a family of structurally related congeners, including TA, TB, TC, TD, and TE, which differ in their hydroxylation and acetylation patterns. mdpi.com These variations significantly impact their toxicity. For instance, toxins TA and TB are the most potent, while the TE and TD analogs are substantially less toxic. mdpi.com

AAL Toxin TE2 is structurally related to AAL Toxin TC, with TC being the N-acetylated form of TE. While this acetylation represents a key structural difference within the AAL-toxin family and impacts biological activity, there is no direct evidence in the reviewed scientific literature to suggest that Alternaria alternata performs this or other metabolic modifications, such as deacetylation, as a mechanism for self-detoxification. It is more likely that these variations arise as part of the toxin's biosynthetic pathway rather than a detoxification process. Fungi are known to employ enzymatic modifications to detoxify harmful substances, but specific mechanisms for the self-detoxification of AAL toxins by the producing fungus are not well-documented.

Toxin CongenerRelative ToxicityStructural Note
TA Very HighOne of the most potent forms.
TB Very HighStructurally similar to TA.
TC IntermediateN-acetylated form of TE.
TD LowOver 100 times less toxic than TA.
TE LowStructurally related to TC.

Transporter-Mediated Efflux Mechanisms

A primary strategy for self-protection in toxin-producing fungi involves the active efflux of the toxic compounds out of the cell. This process is mediated by membrane-bound transporter proteins, which act as efflux pumps. Two major families of these transporters are the ATP-binding cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS). These transporters play a crucial role in protecting fungi from both endogenous toxins (self-protection) and exogenous toxic compounds, such as plant-produced phytoalexins or fungicides. By actively pumping these molecules out, the fungus maintains a low intracellular concentration, preventing self-poisoning and overcoming host chemical defenses. While this is a known general mechanism for fungal virulence and survival, the specific ABC or MFS transporters responsible for the efflux of AAL toxins in Alternaria alternata have not yet been characterized in the available literature.

Evolution of Toxin Resistance and Detoxification in Plant-Fungus Co-evolution

The interaction between AAL-toxin producing Alternaria and susceptible or resistant tomato plants is a classic example of a co-evolutionary "arms race." This dynamic involves reciprocal selection pressures where an adaptation in one organism drives the evolution of a counter-adaptation in the other.

The evolution of the AAL-toxin itself is a key offensive innovation for the fungus. It acts as a potent pathogenicity factor, allowing the necrotrophic fungus to kill host cells and acquire nutrients. nih.gov A crucial aspect of this evolution is that the gene clusters responsible for the biosynthesis of host-selective toxins in Alternaria are often located on conditionally dispensable chromosomes (CDCs). These small chromosomes are not essential for the fungus's basic survival but carry genes that provide a selective advantage in specific environments, such as during host infection. Their dispensable nature may allow for higher rates of mutation and genetic rearrangement, or even horizontal transfer to other fungal strains, facilitating the rapid evolution of new toxins or variants.

In response to this fungal weapon, host plants are under strong selective pressure to evolve defenses. The emergence of the dominant Asc-1 resistance gene in tomato is a direct counter-adaptation. nih.gov By altering the toxin's target, the plant effectively neutralizes the primary pathogenic mechanism of the fungus. The prevalence of susceptible asc-1 alleles in many modern cultivated tomato varieties is a result of selective breeding for other traits, which inadvertently created a window of opportunity for the pathogen.

This plant resistance, in turn, places new selective pressure back on the fungus. Fungal strains that can overcome or bypass this resistance—perhaps through the evolution of modified toxins that can bind to the resistant ceramide synthase or by producing other virulence factors—would be favored. While fungal detoxification of plant defense compounds and efflux pumps represent general survival strategies, the primary evolutionary thrust in this specific host-pathogen interaction appears to be a gene-for-gene battle centered on the toxin's target site.

Advanced Analytical Methodologies for Aal Toxin Te2 Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of AAL Toxin TE2 and other mycotoxins. biorxiv.orgresearchgate.net Its high sensitivity and selectivity allow for the reliable identification and quantification of the target analyte in complex samples. nih.gov

While direct analysis of this compound by HPLC with fluorescence detection (FLD) is challenging due to the molecule's native fluorescence properties, derivatization techniques can be employed. A sensitive method developed for other AAL toxins, such as TA and TB, involves pre-column derivatization with o-phthaldialdehyde (OPA). chemfaces.com This process introduces a fluorescent tag to the primary amine group of the toxin, enabling highly sensitive detection. chemfaces.com An isocratic HPLC system can then separate the derivatized toxins, which are subsequently detected by a fluorescence detector. chemfaces.com This approach offers a reproducible and sensitive means for quantification, particularly in culture materials. chemfaces.com

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) is a powerful, high-resolution technique successfully used for the characterization of mycotoxin profiles, including this compound, in various food products. biorxiv.orgnih.gov This method has been instrumental in identifying this compound in commodities such as blood oranges and pomegranates affected by fungal growth. researchgate.netnih.gov The high resolving power and mass accuracy of the Q-TOF analyzer allow for the confident identification of the toxin based on its exact mass, distinguishing it from other co-eluting matrix components. biorxiv.org UHPLC provides rapid analysis with improved chromatographic resolution compared to conventional HPLC. biorxiv.org This innovative analytical approach has proven to be a smart and efficient method with high sensitivity, precision, and fast information acquisition for studying fungal metabolites. biorxiv.orgnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is one of the most widely used methods for mycotoxin analysis due to its exceptional sensitivity and specificity. researchgate.netresearchgate.net This technique allows for the simultaneous quantification of multiple mycotoxins in a single run, which is advantageous as Alternaria species often produce a variety of toxins concurrently. researchgate.net In LC-MS/MS, the precursor ion corresponding to the mass of this compound is selected in the first quadrupole, fragmented, and then specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) mode significantly reduces matrix interference and enhances detection limits, making it suitable for routine analysis of toxins in complex food matrices like tomato-based products. biorxiv.orgresearchgate.net

Parameter HPLC-FLD (with Derivatization) UHPLC-Q-TOF-MS LC-MS/MS
Principle Separation via HPLC, detection of fluorescent derivative.Separation via UHPLC, high-resolution mass analysis.Separation via LC, fragmentation and detection of specific ions.
Specificity Moderate to HighVery HighVery High
Sensitivity HighVery HighVery High
Application Quantification in culture materials. chemfaces.comMetabolomic profiling, identification in complex matrices. researchgate.netnih.govRoutine quantification, multi-toxin analysis. researchgate.netresearchgate.net
Key Feature Requires pre-column derivatization with OPA. chemfaces.comProvides exact mass for unambiguous identification. biorxiv.orgHigh selectivity through Multiple Reaction Monitoring (MRM). researchgate.net

Immunological Detection Methods (e.g., Enzyme-Linked Immunosorbent Assay - ELISA)

Immunological methods, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid and cost-effective approach for screening AAL toxins. Research has led to the development of a class-selective ELISA for the detection of AAL toxins at parts-per-billion (ppb) to low parts-per-million (ppm) levels. researchgate.net This assay utilizes polyclonal antibodies elicited against AAL toxin conjugates. researchgate.net A significant advantage of this developed ELISA is its selectivity, showing no cross-reactivity with the structurally related fumonisin B1, another mycotoxin that can co-occur in samples. researchgate.net The sensitivity and selectivity demonstrated in these preliminary studies indicate a high potential for the development of robust ELISA kits for the routine screening of AAL toxins in food and feed samples. researchgate.net

Innovative Sample Preparation and Extraction Protocols for Complex Matrices

The effectiveness of any analytical method is highly dependent on the efficiency of the sample preparation and extraction protocol used to isolate the analyte from the sample matrix. For complex matrices like fruits and juices, several innovative techniques have been developed to extract mycotoxins, including this compound. nih.govmdpi.com

Commonly used methods include:

Liquid-Liquid Extraction (LLE): A conventional method used for separating compounds based on their relative solubilities in two different immiscible liquids. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction and cleanup step that is fast and requires minimal solvent, making it a popular choice for multi-mycotoxin analysis in various foodstuffs. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): This technique is noted for its simplicity, high recovery rates, and low cost. biorxiv.orgmdpi.com It involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution where the analyte is rapidly extracted into fine droplets of the extraction solvent. mdpi.com

In a typical study analyzing this compound in oranges, samples from the peel and juice were separated and stored at -80 °C before extraction. nih.gov The extraction is often performed using aqueous or organic solvents, followed by a cleanup step, such as solid-phase extraction (SPE) with a C18 cartridge, to remove interfering compounds before instrumental analysis. chemfaces.comnih.gov

Technique Description Advantages Application Matrix
QuEChERS Extraction with a solvent and salt partitioning, followed by dispersive solid-phase extraction (d-SPE) for cleanup.Fast, easy, low solvent usage, effective. mdpi.comVarious foodstuffs. mdpi.com
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, well-established. mdpi.comFoodstuffs. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME) A microextraction technique where an extraction solvent and a disperser solvent are injected into the aqueous sample.High recovery, low cost, simple operation. biorxiv.orgmdpi.comTea beverages, wines, beer, juices. biorxiv.orgmdpi.com
Solid-Phase Extraction (SPE) A cleanup method where compounds are separated based on their physical and chemical properties as they pass through a solid sorbent.Effective cleanup, concentration of analyte. chemfaces.comCulture material, fruit extracts. chemfaces.com

Applied Research Perspectives in Agricultural Science

Potential for AAL-Toxin Based Bioherbicides

AAL-toxins, characterized by their ability to disrupt sphingolipid metabolism in plants, have emerged as promising candidates for the development of natural bioherbicides chemfaces.comnih.govchemfaces.com. Their efficacy stems from a broad range of phytotoxicity, making them effective against various plant species. Unlike many synthetic herbicides, AAL-toxins offer a biologically derived alternative, aligning with the growing demand for environmentally friendly agricultural practices usda.govresearchgate.netsciensage.info. Research indicates that AAL-toxins can be potent at very low concentrations, targeting specific metabolic pathways essential for plant survival nih.govmdpi.com.

Differential Susceptibility in Target Weeds vs. Tolerant Crops

A key attribute for the development of AAL-toxin as a bioherbicide is its differential susceptibility across plant species. Studies have demonstrated that certain weed species are highly sensitive to AAL-toxins, while many important crops exhibit significant tolerance. This selectivity is crucial for targeted weed control without harming desirable crops chemfaces.comchemfaces.comscilit.com.

For instance, broadleaf weeds such as jimsonweed (Datura stramonium), black nightshade (Solanum nigrum), and prickly sida (Sida spinosa) are notably sensitive to AAL-toxins chemfaces.comusda.govresearchgate.net. Research on excised leaves has shown effects on jimsonweed at concentrations as low as 1.56 μg/mL, and on black nightshade at 0.01 μg/mL researchgate.net. In contrast, crops like cotton, maize, and wheat, as well as monocotyledonous plants, are largely unaffected, indicating a natural resistance chemfaces.comchemfaces.comscilit.com. This differential response allows for the potential exploitation of AAL-toxins for selective weed management in various agricultural systems chemfaces.comchemfaces.comscilit.com.

Table 1: Differential Susceptibility of Plants to AAL-Toxin

Plant SpeciesSensitivity LevelEffect/ConcentrationSource
Jimsonweed (Datura stramonium)SensitiveEffects on excised leaves at 1.56 μg/mL researchgate.net
Black Nightshade (Solanum nigrum)SensitiveEffects on excised leaves at 0.01 μg/mL researchgate.net
Tomato (Lycopersicon esculentum)SensitiveNecrosis and electrolyte leakage at 0.01 μM (leaf discs) scilit.com
Cotton (Gossypium hirsutum)TolerantLargely unaffected scilit.com
Maize (Zea mays)TolerantNot affected chemfaces.com
Wheat (Triticum spp.)TolerantNot affected nih.gov
Monocotyledonous PlantsImmuneLargely immune scilit.com
Canada Thistle (Cirsium arvense)TolerantLargely unaffected scilit.com
Field Bindweed (Convolvulus arvensis)TolerantLargely unaffected scilit.com
Velvetleaf (Abutilon theophrasti)TolerantLargely unaffected scilit.com

Utilization in Plant Breeding for Disease Resistance

AAL-toxins are integral to the pathogenicity of Alternaria alternata f. sp. lycopersici in susceptible tomato cultivars biorxiv.orgpsu.eduwalshmedicalmedia.comnih.gov. The host-specific nature of these toxins means that plants susceptible to the pathogen are also sensitive to the toxins, while resistant cultivars are insensitive psu.edunih.govcore.ac.uk. This correlation provides a powerful tool for plant breeding programs aiming to develop disease resistance.

The resistance mechanism in plants often involves insensitivity to these toxins, which is genetically controlled nih.govcore.ac.uknih.gov. For example, the Asc-1 gene in tomato confers resistance to A. alternata f. sp. lycopersici by preventing the disruption of sphingolipid metabolism caused by AAL-toxins walshmedicalmedia.comnih.gov. By understanding these genetic bases of toxin insensitivity, researchers can identify or develop plant varieties that are inherently resistant to pathogen-induced diseases.

In Vitro Selection Strategies for AAL-Toxin Insensitivity

The use of toxins as selective agents in in vitro plant culture systems offers an efficient method for identifying or generating plants with enhanced disease resistance core.ac.ukacademie-sciences.fr. This approach involves exposing plant cell cultures, such as calli, suspension cells, or protoplasts, to AAL-toxins. Plants or cell lines that survive or exhibit reduced sensitivity can then be regenerated into potentially disease-resistant plants psu.eduacademie-sciences.fr.

While some studies have indicated that toxin sensitivity differences between resistant and susceptible genotypes might not always be pronounced at the cellular level compared to whole-plant responses psu.edu, the principle remains valid. The identification of genes like Asc-1 that mediate insensitivity provides molecular markers that can complement phenotypic selection in breeding programs nih.govnih.gov. Furthermore, pollen selection has also been explored as a strategy, leveraging the gametophytic expression of resistance traits rug.nl.

Monitoring and Management Strategies for Toxin Contamination in Crops

The presence of AAL-toxins, including AAL-Toxin TE2, has been reported in various agricultural products, such as symptomatic pomegranate and mummified orange fruits researchgate.netresearchgate.net. As these toxins are known to have phytotoxic, cytotoxic, and genotoxic activities, their detection and monitoring in food and agricultural commodities are crucial for ensuring food safety and quality researchgate.netresearchgate.net.

Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are essential for the accurate and sensitive quantification of AAL-toxins and other Alternaria mycotoxins biorxiv.orgresearchgate.netnih.gov. These methods typically involve sample extraction, solid-phase extraction (SPE) for clean-up, and subsequent chromatographic separation and mass spectrometric detection chemfaces.comresearchgate.net. Establishing robust monitoring programs and implementing good agricultural practices are key strategies for managing potential toxin contamination in crops and derived products researchgate.net.

Compound Names Mentioned:

AAL Toxin TE2

AAL-toxin

AAL toxins TA, TB, TC, TD, TE

Sphinganine-analog mycotoxins (SAMs)

Fumonisin

Alternariol (AOH)

Alternariol monomethyl ether (AME)

Altenuene (ALT)

Altertoxin-I (ATX-I)

Tentoxin (TEN)

Tenuazonic acid (TeA)

Myriocin

Q & A

Q. What are the key structural and physicochemical properties of AAL Toxin TE2, and how do they influence experimental handling?

this compound (C₂₇H₄₉NO₉, MW 531.68, CAS 176590-38-8) is a mycotoxin with a polar glycosidic structure, making it soluble in aqueous buffers at low concentrations . Its stability varies with pH and temperature, requiring storage at -20°C in inert atmospheres to prevent degradation. Researchers should prioritize solubility testing under controlled conditions (e.g., using dimethyl sulfoxide as a co-solvent) and validate purity via HPLC or LC-MS before experimentation .

Q. What validated analytical methods are recommended for quantifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound in complex matrices like serum or plant tissues. Key parameters include:

  • Column : C18 reverse-phase (2.1 mm × 50 mm, 1.7 µm).
  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Quantification : Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .
    Cross-validate results with ELISA for secondary confirmation, ensuring antibody specificity to avoid cross-reactivity with structurally similar metabolites .

Q. How can researchers ensure reproducibility in synthesizing or extracting this compound?

For synthetic protocols, follow peer-reviewed methodologies such as:

  • Solid-phase synthesis with Fmoc-protected intermediates.
  • Purification : Gradient elution (20–80% acetonitrile in water) on preparative HPLC .
    For natural extraction (e.g., from Alternaria spp.), standardize fungal growth conditions (25°C, 72 hr, potato dextrose agar) and validate toxin yield via UV-Vis spectrophotometry (λmax = 280 nm) .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved across in vitro and in vivo models?

Discrepancies often arise from differences in bioavailability and metabolic activation. For example:

  • In vitro : this compound inhibits sphinganine N-acyltransferase (IC₅₀ = 0.1 µM), but this effect may not translate in vivo due to rapid hepatic glucuronidation .
  • Mitigation : Use genetically modified murine models (e.g., Cyp3a⁻/⁻) to isolate metabolic pathways. Pair with lipidomics profiling to track sphingolipid perturbations .

Q. What experimental designs are optimal for studying this compound’s dose-response relationships in chronic exposure studies?

Adopt a fractional factorial design to test multiple variables (dose, exposure duration, co-exposures) efficiently. Key steps:

  • Dose range : 0.1–10 mg/kg/day in rodent models, based on LD₅₀ data .
  • Endpoint selection : Combine histopathology (e.g., liver vacuolation) with transcriptomic analysis (RNA-seq of sphingolipid pathway genes) .
  • Statistical rigor : Apply Bayesian hierarchical models to account for inter-individual variability .

Q. How can multi-omics data be integrated to clarify this compound’s role in carcinogenesis?

Leverage systems toxicology frameworks :

  • Transcriptomics : Identify dysregulated pathways (e.g., MAPK/ERK) via gene set enrichment analysis (GSEA).
  • Proteomics : Use SWATH-MS to quantify apoptosis-related proteins (e.g., BAX, BCL-2).
  • Metabolomics : Apply NMR-based flux analysis to map sphingolipid metabolism.
    Integrate datasets using tools like Cytoscape or Ingenuity Pathway Analysis, prioritizing nodes with high betweenness centrality to identify key biomarkers .

Q. What ethical and reporting standards should guide this compound research involving human cell lines or epidemiological data?

  • Ethics : Adhere to institutional review board (IRB) protocols for secondary use of human data. Document informed consent and anonymization procedures .
  • Reporting : Follow STROBE (observational studies) or ARRIVE (animal studies) guidelines. Include raw data (e.g., LC-MS chromatograms) in supplementary materials .
  • Data sharing : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing data in repositories like ToxCast or MetaboLights .

Methodological Notes

  • Contradiction management : Use sensitivity analysis to weigh evidence quality (e.g., GRADE criteria) when reconciling in vitro vs. in vivo findings .
  • Instrumentation : Calibrate LC-MS systems weekly with NIST-traceable standards to minimize analytical variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AAL Toxin TE2
Reactant of Route 2
AAL Toxin TE2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.